BenchChemオンラインストアへようこそ!

1,2,3-propanetricarboxylic acid, 2-hydroxy-, potassium salt

nephrolithiasis urinary calcium citrate therapy

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (CAS 866-84-2), commonly designated tripotassium citrate or potassium citrate tribasic, is the fully neutralized tripotassium salt of citric acid. It is classified as an alkali metal citrate salt and functions as a systemic and urinary alkalinizing agent, a buffering and sequestering excipient, and a food additive (E332).

Molecular Formula C6H8KO7
Molecular Weight 231.22 g/mol
CAS No. 866-84-2
Cat. No. B1195846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-propanetricarboxylic acid, 2-hydroxy-, potassium salt
CAS866-84-2
SynonymsAnhydrous, Potassium Citrate
Citrate, Potassium
Potassium Citrate
Potassium Citrate Anhydrous
Molecular FormulaC6H8KO7
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K]
InChIInChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);
InChIKeyNAVWVHRQSDHCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 G DISSOLVES IN 0.65 ML WATER
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Citrate (CAS 866-84-2) for Scientific Procurement: Compound Class, Specifications, and Selection Context


1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (CAS 866-84-2), commonly designated tripotassium citrate or potassium citrate tribasic, is the fully neutralized tripotassium salt of citric acid. It is classified as an alkali metal citrate salt and functions as a systemic and urinary alkalinizing agent, a buffering and sequestering excipient, and a food additive (E332) [1]. The compound is supplied as a white to slightly yellow crystalline powder or granular material, freely soluble in water (≥1 M at 20 °C) and practically insoluble in ethanol, and yields an alkaline aqueous solution (pH 8.0–9.5 for a 1 M solution at 25 °C) [2]. It is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA under 21 CFR §184.1625 and conforms to compendial specifications of Ph. Eur., BP, USP, and FCC with a typical assay range of 99.0–100.5% (calculated with reference to anhydrous substance) . The compound's defining feature for selection and procurement relative to its closest analogs—sodium citrate (E331), potassium bicarbonate, or citric acid—is the combination of the alkalinizing citrate anion with a potassium cation that confers pharmacologically and functionally distinct effects on urinary calcium handling, sodium load, and systemic acid–base balance.

Why Potassium Citrate (CAS 866-84-2) Cannot Be Generically Substituted with Other Citrate Salts or Alkalinizing Agents


Citrate salts and alkalinizing agents are not functionally interchangeable despite sharing the citrate anion or an alkali load. The counter-cation—potassium (K⁺) versus sodium (Na⁺)—is the decisive determinant of physiological and technological outcomes. Head-to-head clinical studies demonstrate that potassium citrate and sodium citrate, at equivalent alkalinizing doses of 60–80 mEq/day, produce divergent effects on urinary calcium excretion: potassium citrate significantly reduces urinary calcium, whereas sodium citrate does not, owing to the increased sodium load that promotes calciuria [1]. This cation-dependent effect translates to differential impacts on urinary calcium oxalate saturation and crystallization risk [2]. Similarly, citric acid—the non-salt, free-acid form—fails to significantly alter urinary citrate or pH relative to placebo in calcium phosphate stone formers, demonstrating that the alkali load from the potassium salt is essential for the citraturic response [3]. In food and industrial applications, the choice between tripotassium citrate (E332) and trisodium citrate (E331) is not a matter of simple buffering equivalence: potassium citrate enables a quantifiable sodium reduction of 720 mg per 100 g of processed cheese at a 3% salt level while maintaining emulsifying functionality, a substitution that sodium citrate cannot accomplish . These cation-specific pharmacodynamic and functional differences make generic across-the-board substitution of citrate salts scientifically unsound for both clinical and industrial procurement decisions.

Product-Specific Quantitative Evidence Guide: Potassium Citrate (CAS 866-84-2) Differentiation Data


Potassium Citrate vs. Sodium Citrate: Differential Reduction in Urinary Calcium Excretion and Calcium Oxalate Saturation

In a direct head-to-head crossover comparison, potassium citrate therapy (60 mEq/day) significantly reduced 24-hour urinary calcium excretion from 154 ± 47 mg/day at baseline to 99 ± 23 mg/day (P < 0.01), a reduction of approximately 55 mg/day. In contrast, sodium citrate at the identical alkalinizing dose did not produce a statistically significant reduction in urinary calcium (to 139 ± 24 mg/day). The urinary saturation (activity product ratio) of calcium oxalate decreased from 3.21-fold to 1.69-fold saturation with potassium citrate (P < 0.01), whereas sodium citrate did not achieve a comparable reduction and, critically, induced supersaturation with respect to brushite (calcium phosphate) and monosodium urate [1]. A confirmatory study in patients with incomplete distal renal tubular acidosis (80 mEq/day) replicated this divergent pattern: potassium citrate decreased urinary calcium and calcium oxalate saturation, while sodium citrate increased brushite and sodium urate saturation [2].

nephrolithiasis urinary calcium citrate therapy calcium oxalate crystallization

Potassium Citrate vs. Placebo: Randomized Controlled Evidence for Stone Formation Rate Reduction

In a 3-year double-blind, placebo-controlled randomized trial enrolling 57 patients with active calcium nephrolithiasis and hypocitraturia, potassium citrate treatment (30–60 mEq/day, wax-matrix tablet) reduced the stone formation rate from 1.2 ± 0.6 to 0.1 ± 0.2 stones per patient per year (P < 0.0001), achieving a 72% remission rate. In the placebo arm, the stone formation rate remained unchanged at 1.1 ± 0.3 stones per patient per year, with only 20% remission. The between-group stone formation rate during treatment was 0.1 ± 0.2 (K-citrate) versus 1.1 ± 0.3 (placebo) stones per patient per year (P < 0.001) [1]. A large retrospective cohort study (n = 503 patients, mean therapy duration 41 months, range 6–168 months) further demonstrated that the stone formation rate decreased from 1.89 to 0.46 stones per year (P < 0.0001), yielding a 68% remission rate and a 93% reduction in stone formation rate, with metabolic changes sustained for up to 14 years of continuous treatment [2]. A Cochrane-affiliated evidence profile rated the quality of evidence as MODERATE (GRADE) for recurrence rate, with a rate ratio of 0.09 (95% CI 0.04 to 0.20) favoring potassium citrate over placebo [3].

kidney stone prevention randomized controlled trial stone formation rate hypocitraturia

Potassium Citrate vs. Citric Acid: Differential Effects on Urinary Citrate Excretion and pH in Calcium Phosphate Stone Formers

In a randomized, placebo-controlled, three-phase crossover metabolic study in 13 recurrent calcium phosphate stone formers, potassium citrate (20 mEq twice daily) significantly increased urinary citrate and pH compared to both citric acid (30 mEq twice daily) and placebo (P < 0.01). Urine parameters did not significantly differ between the citric acid and placebo phases, indicating that citric acid as the free acid, at a total daily dose of 60 mEq, failed to produce a measurable citraturic or alkalinizing response [1]. This finding establishes that the citrate anion alone, in the absence of the alkali load provided by the potassium salt, is insufficient to augment urinary citrate excretion—a critical mechanism for inhibiting calcium stone crystallization. The necessity of the potassium cation for the citraturic response is further corroborated by a comparative study of various potassium salts: potassium citrate increased citrate clearance from 8.0 to 27.4 mL/min, whereas potassium chloride (which provides potassium without alkali) produced no significant change in citrate clearance [2].

citric acid urinary citrate calcium phosphate stones urine alkalinization

Potassium Citrate vs. Sodium Citrate (E332 vs. E331): Quantified Sodium Reduction in Processed Food Applications

Tripotassium citrate (E332) can serve as a direct functional replacement for trisodium citrate (E331) in processed cheese and other food systems where emulsifying salt functionality is required, while delivering a quantified reduction in sodium content. According to the U.S. Federal Standards of Identity for processed cheese, potassium citrate is an approved emulsifying salt, and the substitution of tripotassium citrate for trisodium citrate reduces the sodium content by 720 mg per 100 g of product at a 3% salt incorporation level . This sodium reduction is achievable without loss of essential emulsifying, buffering, or sequestering functionality, as tripotassium citrate retains the same citrate-based chelation and pH-buffering capacity while replacing sodium ions with potassium ions . The same substitution principle extends to beverages, gelatin desserts, confections, jams, and jellies, where potassium citrate is explicitly utilized to reduce sodium content while maintaining pH regulation and flavor stability .

food additive sodium reduction processed cheese emulsifying salt E332

Potassium Citrate Liquid vs. Wax-Matrix Tablet: Differential Citrate Bioavailability

Gastrointestinal citrate absorption from two different potassium citrate preparations was compared using a direct intestinal washout technique. In both stone patients (n=7) and normal subjects (n=7), citrate absorption from a liquid preparation of potassium citrate (40 mEq) was 96–98% within 3 hours, whereas absorption from a wax-matrix tablet preparation was 91% [1]. An independent bioavailability study in 18 normal volunteers confirmed these findings: the liquid preparation produced a slightly more rapid onset of urinary citrate, pH, and potassium changes, though the overall bioavailability of citrate from the two preparations was judged equivalent for therapeutic purposes [2]. The approximately 7 percentage-point difference in absorption efficiency (98% vs. 91%) is attributable to delayed release of citrate from the wax matrix of the tablet formulation [1]. This differential has implications for procurement when rapid alkalinization is clinically desired.

bioavailability citrate absorption formulation comparison pharmacokinetics

Best Research and Industrial Application Scenarios for Potassium Citrate (CAS 866-84-2)


Pharmacotherapy of Recurrent Calcium Nephrolithiasis with Hypocitraturia

Potassium citrate is the first-line alkalinizing agent for preventing recurrent calcium oxalate and calcium phosphate kidney stones in patients with hypocitraturia. The evidence from Section 3 demonstrates a 91% relative reduction in stone formation rate vs. placebo (0.1 vs. 1.1 stones/patient/year, P < 0.001) [1] and sustained efficacy over up to 14 years of continuous therapy [2]. Critically, potassium citrate reduces urinary calcium excretion—a benefit not offered by sodium citrate—making it the preferred alkali therapy when concomitant hypercalciuria is present or when sodium loading is contraindicated [3].

Low-Sodium Processed Cheese and Food Product Formulation

Tripotassium citrate (E332) is the citrate-based emulsifying salt of choice for sodium-reduced processed cheese and related food products. As established in Section 3, substitution of trisodium citrate with tripotassium citrate achieves a quantifiable sodium reduction of 720 mg per 100 g of product at a 3% salt level while maintaining the emulsifying, buffering, and sequestering functions required by the Federal Standards of Identity for processed cheese . This application extends to low-sodium beverages, gelatin desserts, confections, jams, and jellies where pH buffering and sodium reduction are concurrent requirements.

Urinary Alkalinization in Uric Acid and Cystine Stone Prevention

Potassium citrate effectively raises urinary pH from acidic (mean ~5.35) to the target range of 6.5–7.0, enabling dissolution and prevention of uric acid calculi. The evidence in Section 3 shows that potassium citrate and sodium citrate are equally effective in raising urinary pH (to 6.68 ± 0.14 and 6.73 ± 0.20, respectively) [3]. However, only potassium citrate concurrently prevents the complication of calcium oxalate stone formation by reducing urinary calcium and calcium oxalate saturation, whereas sodium citrate may promote brushite (calcium phosphate) and monosodium urate supersaturation [3][4]. For procurement in urology clinics managing mixed stone disease, potassium citrate is the only alkali option that addresses both uric acid and calcium stone risk simultaneously.

Rapid-Onset Alkalinization Using Liquid or Powder Potassium Citrate Formulations

When clinical scenarios demand rapid urinary alkalinization—such as acute management of uric acid nephropathy or chemotherapy-induced tumor lysis syndrome—the liquid or powder formulation of potassium citrate provides a measurable absorption advantage. As detailed in Section 3, liquid potassium citrate achieves 98% gastrointestinal citrate absorption within 3 hours, compared to 91% for wax-matrix tablet preparations [5]. This 7 percentage-point differential, combined with a faster onset of urinary pH elevation, makes the non-tablet formulation the evidence-based choice for acute alkalinization protocols where speed of effect matters.

Quote Request

Request a Quote for 1,2,3-propanetricarboxylic acid, 2-hydroxy-, potassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.